IsovaleroylbinankadsurinA
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Overview
Description
IsovaleroylbinankadsurinA is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IsovaleroylbinankadsurinA typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds through reactions such as esterification or acylation. These intermediates are then subjected to further chemical transformations, including cyclization and functional group modifications, to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
IsovaleroylbinankadsurinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
IsovaleroylbinankadsurinA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of IsovaleroylbinankadsurinA involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or modulating a receptor in a signaling pathway.
Comparison with Similar Compounds
IsovaleroylbinankadsurinA can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like IsovaleroylbinankadsurinB and IsovaleroylbinankadsurinC share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound stands out due to its specific functional groups that confer unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H34O8 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] 2-methylbutanoate |
InChI |
InChI=1S/C27H34O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h10-11,13-15,23,28H,8-9,12H2,1-7H3/t13?,14-,15-,23-/m1/s1 |
InChI Key |
SPVLTCDJGAWXRM-LXALWLQZSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Origin of Product |
United States |
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